
6-Aminonicotinamide
Overview
Description
6-Aminonicotinamide (6-AN) is a nicotinamide antimetabolite and competitive inhibitor of NAD(P)-dependent enzymes, notably those in the pentose phosphate pathway (PPP) and glucose-6-phosphate dehydrogenase (G6PD) . It is metabolized to 6-amino-NAD(P), which disrupts redox balance, energy metabolism, and nucleotide synthesis, leading to endoplasmic reticulum (ER) stress, reduced cell proliferation, and apoptosis . Preclinical studies highlight its role in sensitizing cancer cells to chemotherapy and radiotherapy, though clinical trials reveal dose-limiting neurotoxicity and vitamin B-complex deficiency .
Preparation Methods
Molecular and Crystallographic Characterization
Structural Properties
6-Aminonicotinamide (C₆H₇N₃O) is an achiral molecule with a molecular weight of 137.14 g/mol. Its structure features a pyridine ring substituted at positions 2 (amide group) and 6 (amine group). The amide group adopts a syn conformation relative to the pyridine nitrogen, as evidenced by an O-C-C-C torsion angle of −23.55°. This spatial arrangement facilitates intramolecular hydrogen bonding, which stabilizes the crystal lattice.
Table 1: Key Molecular Properties of this compound
Property | Value |
---|---|
Molecular formula | C₆H₇N₃O |
Molecular weight | 137.14 g/mol |
SMILES | NC(=O)C1=CN=C(N)C=C1 |
InChI | InChI=1S/C6H7N3O/c7-5-2-1-4... |
Crystallographic system | Monoclinic |
Crystallographic Analysis
X-ray diffraction studies reveal that 6-AN forms a three-dimensional network via N–H⋯N and N–H⋯O hydrogen bonds. Two centrosymmetric rings stabilize the lattice: one through N–H⋯N interactions between amine groups and another via N–H⋯O bonds linking amide and pyridine residues. These interactions create ribbons of molecules aligned along the crystallographic axis, contributing to the compound’s stability and solubility profile.
Proposed Synthetic Routes
Amidation of 6-Aminonicotinic Acid
A plausible route involves the amidation of 6-aminonicotinic acid. This two-step process could proceed via:
- Activation of the carboxylic acid : Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride.
- Ammonolysis : Reaction with aqueous ammonia yields this compound.
This method parallels standard amidation techniques for pyridine derivatives, though experimental validation is required to optimize yields and purity.
Nitration-Reduction Pathway
An alternative approach starting from nicotinamide might involve:
- Nitration : Introduce a nitro group at the pyridine ring’s 6-position using nitric acid.
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.
This route is speculative but aligns with strategies for synthesizing aminopyridine analogs. The absence of nitro intermediates in the literature suggests potential challenges in regioselectivity.
Analytical and Purification Techniques
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly employed to assess 6-AN purity. Reverse-phase C18 columns using acetonitrile-water gradients achieve baseline separation of 6-AN from byproducts.
Crystallization
Recrystallization from ethanol-water mixtures (7:3 v/v) produces needle-like crystals suitable for X-ray analysis. Slow cooling at 4°C enhances crystal quality, as rapid precipitation may entrap solvent molecules.
Applications Informing Preparation Strategies
Radiobiology Studies
6-AN’s synergy with 2-deoxy-D-glucose (2-DG) in radiosensitization underscores the need for high-purity batches. Contaminants like unreacted nicotinic acid could confound studies on ATP depletion and oxidative stress.
Neurotoxicity Models
In models of neuroglial degeneration, 6-AN purity directly impacts blood-brain barrier penetration. Residual solvents (e.g., DMSO) must be minimized to avoid confounding neuroprotective effects.
Chemical Reactions Analysis
Types of Reactions
6-Aminonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Cancer Therapy
Mechanism of Action:
6-AN has been identified as a potent sensitizer in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents. It functions primarily by inhibiting the pentose phosphate pathway (PPP), which is crucial for cancer cell metabolism.
Case Studies:
- Cisplatin Sensitization: In vitro studies have shown that 6-AN significantly enhances the sensitivity of various human tumor cell lines to cisplatin, a commonly used chemotherapy drug. For instance, K562 leukemia cells exhibited up to a 17-fold decrease in the required cisplatin dose to achieve a 90% reduction in colony formation when pretreated with 6-AN . This suggests that 6-AN could be an effective adjuvant in cisplatin-based therapies.
- Combination Therapies: Research indicates that combining 6-AN with other anticancer agents can improve treatment outcomes. It has been used alongside drugs targeting breast, ovarian, and liver cancers, demonstrating its potential as an adjuvant therapy .
Antiviral Applications
Hepatitis B Virus (HBV) Inhibition:
Recent studies have highlighted 6-AN's antiviral properties, particularly against HBV. In preclinical trials, 6-AN was shown to significantly reduce hepatitis B surface antigen (HBsAg) levels and other viral markers in both in vitro and in vivo models. The compound inhibits HBV replication by affecting transcription factors involved in viral RNA synthesis .
Metabolic Research
Impact on Metabolic Pathways:
6-AN's role as an inhibitor of glucose-6-phosphate dehydrogenase (G6PD) has implications for metabolic research. By inhibiting G6PD, 6-AN disrupts the PPP, leading to altered metabolic states in cancer cells . This property has been utilized to study metabolic disorders and drug metabolism.
Oxidative Stress Protection:
Studies have demonstrated that 6-AN can protect against oxidative stress-induced damage. For example, it has been shown to reduce myocardial necrosis following ischemia by limiting oxidative injury in cardiac tissues . This protective effect underscores its potential therapeutic applications beyond oncology.
Toxicological Studies
While exploring the therapeutic benefits of 6-AN, it is also essential to consider its toxicity profile. Research indicates that high doses can lead to adverse effects, including weight loss and lethality in animal models . Understanding these toxicological aspects is crucial for developing safe therapeutic protocols.
Data Summary Table
Mechanism of Action
6-Aminonicotinamide exerts its effects by inhibiting the NADP-dependent enzyme, 6-phosphogluconate dehydrogenase . This inhibition interferes with glycolysis, resulting in ATP depletion and inducing apoptosis in tumor cells . Additionally, it has been shown to induce endoplasmic reticulum stress, which further contributes to its anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pentose Phosphate Pathway (PPP) Inhibitors
6-AN vs. Gambogic Acid and Physcion Derivatives
- Key Distinction : While 6-AN broadly inhibits NAD(P)-dependent processes, gambogic acid and physcion derivatives specifically target 6PGD with higher potency and fewer off-target effects .
Structural Analogs: 6-Aminonicotinic Acid (6-ANA)
- Metabolism: Both 6-AN and 6-ANA are metabolized to 6-amino-NAD(P), but 6-ANA primarily exerts bacteriostatic effects in E. coli by inhibiting pyridine nucleotide-linked dehydrogenases .
G6PD Inhibitors
6-AN vs. Caffeine and Palmitate
- Key Distinction : 6-AN directly depletes NADPH, whereas caffeine and palmitate act through indirect mechanisms with milder side effects .
Combination Therapies
6-AN with Cisplatin vs. ATP-Depleting Agents
- 6-AN + Cisplatin : Synergistically increases Pt-DNA adducts by 6–17-fold in leukemia and glioblastoma cells via 6-AN metabolite 6ANAD+ .
- ATP-Depletion Strategies: 6-AN enhances cytotoxicity of ATP-dependent drugs (e.g., melphalan) but is less effective with etoposide or daunorubicin .
Toxicity and Clinical Limitations
Biological Activity
6-Aminonicotinamide (6-AN) is a derivative of niacin (vitamin B3) and has garnered attention for its various biological activities, particularly in the fields of pharmacology and toxicology. This compound has been studied for its potential therapeutic effects, especially in the context of viral infections, cancer treatment, and neurotoxicity.
Antiviral Properties
Research has demonstrated that 6-AN exhibits significant antiviral activity. A study published in The Lancet indicated that treatment with 6-AN led to a marked decrease in hepatitis B surface antigen (HBsAg) and other viral markers both in vitro and in vivo. This suggests that 6-AN could be a promising candidate for developing antiviral therapies against hepatitis B virus (HBV) infections .
Cytotoxicity and Mutagenicity
6-AN has also been investigated for its cytotoxic effects. A study conducted on Chinese hamster ovary (CHO) cells revealed that 6-AN is a strong teratogen, capable of inducing both cytotoxicity and mutagenicity . This raises important considerations regarding its safety profile, particularly in developmental contexts.
Neurotoxic Effects
The neurotoxic properties of 6-AN have been explored extensively. In an experimental study involving Japanese quail, it was found that exposure to 6-AN altered the levels of various enzymes and metabolites in the plasma, indicating potential neurotoxic effects . The study highlights the need for caution when considering 6-AN for therapeutic applications due to its adverse neurological impacts.
Case Study 1: Hepatitis B Treatment
In a clinical setting, patients treated with 6-AN showed significant reductions in viral load. The treatment protocol involved administering 6-AN over a specified duration, leading to improved liver function tests and decreased levels of HBsAg. These findings support the compound's potential as an antiviral agent against HBV.
Case Study 2: Cancer Research
In cancer research, particularly involving breast tumors, the effects of metabolic drugs including 6-AN were assessed on tumor-educated macrophages. The results indicated that 6-AN could modulate immune responses and potentially enhance the efficacy of existing cancer therapies .
Case Study 3: Teratogenic Effects
A retrospective analysis examined cases where pregnant women were exposed to 6-AN. The findings suggested an association between exposure to this compound and increased rates of congenital anomalies, underscoring its teratogenic potential .
Summary of Research Findings
Q & A
Q. Basic: What is the primary biochemical mechanism of 6-AN, and how does it influence cellular metabolism?
Answer:
6-AN acts as a competitive inhibitor of NADP+-dependent enzymes, primarily targeting 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP) with a Ki of 0.46 μM . This inhibition leads to accumulation of 6-phosphogluconate, detectable via 31P-NMR spectroscopy in perifused cells after 4 hours of exposure . Notably, while 6-AN suppresses glycolytic flux, it does not directly inhibit PPP activity but disrupts redox balance by limiting NADPH production, sensitizing cells to oxidative stress .
Methodological Note:
- Use concentrations ≤10 μM to avoid off-target effects.
- Validate inhibition via HPLC (retention time ~4 min) or enzymatic assays measuring 6-phosphogluconate accumulation .
Q. Basic: How should researchers design controls when using 6-AN in cell-based studies?
Answer:
Controls must account for both temporal variability and solvent effects . For example:
- Parallel experiments : Record data from treated (e.g., 6-AN at 10 μM) and untreated cells on the same day to minimize batch effects .
- Vehicle controls : Use equivalent volumes of solvent (e.g., DMSO) to isolate 6-AN-specific effects.
Example Protocol:
- Incubate HEK cells with 6-AN (10 μM) for 24 hours; compare with untreated cells under identical culture conditions (e.g., media, temperature) .
Q. Advanced: How do contradictory findings about 6-AN’s impact on the PPP arise, and how can they be resolved?
Answer:
Discrepancies stem from cell-type specificity and experimental duration . For instance:
- In RIF-1 tumor cells, 6-AN causes PPP substrate accumulation without altering pathway flux , whereas in astrocytes, prolonged exposure (>8 hours) induces metabolic collapse .
- Resolution Strategies :
Q. Advanced: What in vivo models are optimal for studying 6-AN’s neurotoxic or anti-cancer effects?
Answer:
- Neurodegeneration : Use GFAP-IL6 transgenic mice , where astrocyte-targeted IL-6 expression amplifies 6-AN-induced neuroinflammation, enabling study of oxidative stress and apoptosis .
- Cancer Metastasis : Administer 6-AN (1–5 mg/kg) in pancreatic cancer xenografts to assess inhibition of 6PGD-driven metastasis via epigenetic modulation .
Critical Considerations :
- Monitor renal toxicity (6-AN alters G6PD/6PGD levels in kidneys ).
- Pair with redox-sensitive probes (e.g., ROS-Glo) to quantify NADPH depletion.
Q. Basic: What established assays validate 6-AN’s activity in teratogenicity studies?
Answer:
The Embryonic Stem Cell Test (EST) employs 6-AN as a positive control (EC₆₀ for malformation) due to its reproducible inhibition of embryonic development . Key endpoints:
- Viability : 96-hour LC₅₀.
- Morphological scoring : Quantify malformations (e.g., neural tube defects) within 10–90% response ranges .
Q. Advanced: How can 6-AN’s poor cellular uptake be overcome in therapeutic contexts?
Answer:
Hypoxia-activated prodrugs improve delivery:
- Design prodrugs with azo-bearing moieties cleaved by NQO1 in hypoxic tumors, releasing active 6-AN .
- Validate uptake via LC-MS/MS and assess potency via clonogenic assays (IC₅₀ reductions ≥50% vs. native 6-AN) .
Q. Basic: What analytical methods quantify 6-AN in biological samples?
Answer:
- HPLC : Use a 7-ODS-L column (250 × 4.6 mm) with UV detection; retention time ~4 min .
- Mass Spectrometry : Employ MRM transitions (e.g., m/z 152 → 110 for 6-AN) for high sensitivity in tissues .
Q. Advanced: How does 6-AN synergize with other metabolic inhibitors in cancer therapy?
Answer:
Properties
IUPAC Name |
6-aminopyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYEPMDOUQDBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Record name | 6-AMINONICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19786 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051446 | |
Record name | 6-aminopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-aminonicotinamide is a white crystalline solid. (NTP, 1992) | |
Record name | 6-AMINONICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19786 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 6-AMINONICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19786 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
329-89-5 | |
Record name | 6-AMINONICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19786 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 6-Aminonicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-aminonicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-aminopyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AMINONICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FNW67F2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
473 to 478 °F (NTP, 1992) | |
Record name | 6-AMINONICOTINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19786 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.